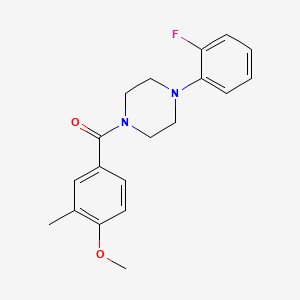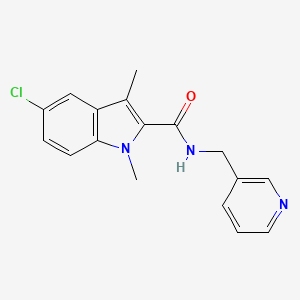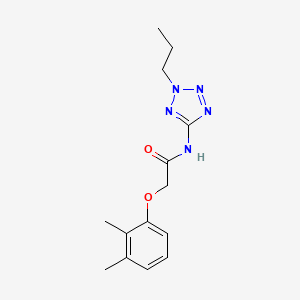![molecular formula C19H16N2O2 B4681931 N-[2-(benzyloxy)phenyl]isonicotinamide](/img/structure/B4681931.png)
N-[2-(benzyloxy)phenyl]isonicotinamide
説明
N-[2-(benzyloxy)phenyl]isonicotinamide, also known as BINA, is a small molecule that has been extensively studied for its potential therapeutic applications. It belongs to the class of isonicotinamide derivatives and has been shown to have a range of biological effects, particularly on the central nervous system. In
作用機序
N-[2-(benzyloxy)phenyl]isonicotinamide acts as a selective inhibitor of a specific subtype of the enzyme phosphodiesterase (PDE), known as PDE4B. PDE4B is involved in the regulation of intracellular levels of cyclic AMP (cAMP), a second messenger molecule that is important for many cellular processes. By inhibiting PDE4B, this compound increases cAMP levels and activates downstream signaling pathways that are involved in neuroprotection, anti-inflammation, and other biological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including:
- Neuroprotection: this compound can protect neurons from damage caused by oxidative stress, inflammation, and other factors that can lead to neurodegeneration.
- Cognitive Enhancement: this compound can improve cognitive function and memory in animal models of Alzheimer's disease and other neurological disorders.
- Anti-inflammatory: this compound can reduce the severity of inflammation in animal models of multiple sclerosis and rheumatoid arthritis.
- Anti-tumor: this compound has been shown to have anti-tumor effects in several types of cancer cells, including lung cancer and breast cancer.
実験室実験の利点と制限
One of the main advantages of using N-[2-(benzyloxy)phenyl]isonicotinamide in lab experiments is its high selectivity for PDE4B. This allows researchers to specifically target this enzyme and study its effects on various biological processes. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several directions for future research on N-[2-(benzyloxy)phenyl]isonicotinamide, including:
- Further studies on its neuroprotective effects and potential therapeutic applications in neurological disorders such as Alzheimer's disease, Parkinson's disease, and stroke.
- Studies on its anti-inflammatory effects and potential therapeutic applications in autoimmune disorders such as multiple sclerosis and rheumatoid arthritis.
- Studies on its anti-tumor effects and potential therapeutic applications in cancer treatment.
- Development of more efficient synthesis methods and purification techniques to improve the yield and purity of this compound.
- Optimization of the chemical structure of this compound to improve its pharmacokinetic properties and increase its efficacy as a therapeutic agent.
Conclusion:
In conclusion, this compound is a small molecule that has been extensively studied for its potential therapeutic applications. It acts as a selective inhibitor of PDE4B and has been shown to have neuroprotective, anti-inflammatory, and anti-tumor effects. While there are limitations to its use in lab experiments, this compound has the potential to be a valuable tool for studying various biological processes and developing new treatments for a range of diseases.
科学的研究の応用
N-[2-(benzyloxy)phenyl]isonicotinamide has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease, Parkinson's disease, and stroke. This compound has also been shown to have anti-inflammatory effects and can reduce the severity of inflammation in animal models of multiple sclerosis and rheumatoid arthritis.
特性
IUPAC Name |
N-(2-phenylmethoxyphenyl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c22-19(16-10-12-20-13-11-16)21-17-8-4-5-9-18(17)23-14-15-6-2-1-3-7-15/h1-13H,14H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJRHTSKABZVGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2NC(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(4-fluorobenzyl)piperazine](/img/structure/B4681862.png)
![7-(difluoromethyl)-N-[3,5-dimethyl-1-(3-phenoxybenzyl)-1H-pyrazol-4-yl]-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4681868.png)





![1-[4-(4-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}-1-piperazinyl)phenyl]ethanone](/img/structure/B4681935.png)
![4-{[3-(3,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B4681936.png)
![2,2,3,3-tetrafluoropropyl 5-[(2,6-dimethoxy-4-pyrimidinyl)amino]-5-oxopentanoate](/img/structure/B4681941.png)
![ethyl 4-methyl-2-({2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanoyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B4681949.png)
![2-[(4-methylphenyl)sulfonyl]-1-[4-(4-nitrophenoxy)phenyl]ethanone](/img/structure/B4681956.png)
![(5-{4-[(2,4-dichlorobenzoyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B4681963.png)
![N-allyl-1-[(3,4-dichlorobenzyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4681964.png)